molecular formula C12H10O2S B1306127 4-(Thiophen-2-ylmethoxy)-benzaldehyde CAS No. 176543-46-7

4-(Thiophen-2-ylmethoxy)-benzaldehyde

Cat. No. B1306127
M. Wt: 218.27 g/mol
InChI Key: SJILVQWRIRLHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-(Thiophen-2-ylmethoxy)-benzaldehyde, has been a topic of interest in recent years. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the synthesis of fully substituted thiophene-2,4-diamines by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .


Molecular Structure Analysis

The molecular structure of 4-(Thiophen-2-ylmethoxy)-benzaldehyde can be analyzed using quantum chemical calculations. One study performed molecular geometry optimization using the Gaussian 09 program package with DFT-B3LYP functional and the 6-31G (d,p) basis set .


Chemical Reactions Analysis

Thiophene-based compounds, including 4-(Thiophen-2-ylmethoxy)-benzaldehyde, undergo various chemical reactions. For instance, a study highlights the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .


Physical And Chemical Properties Analysis

4-(Thiophen-2-ylmethoxy)-benzaldehyde has a molecular weight of 218.27 g/mol. More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Photoluminescence and Aggregation-Induced Emission

4-(Thiophen-2-ylmethoxy)-benzaldehyde has been explored for its potential in photophysical applications. Guo et al. (2015) demonstrated that this compound, along with another thiophene-containing π-conjugated aldehyde, exhibits aggregation-induced emission (AIE). They observed distinct AIE behavior in amorphous nanoscale aggregates and synthesized a new luminophor that emits intensely red photoluminescence, which can be significant for developing solid red luminophors (Guo et al., 2015).

Electropolymerization and Electrochromic Properties

The electropolymerization of thiophene-based monomers, including derivatives of 4-(Thiophen-2-ylmethoxy)-benzaldehyde, has been studied for their electrochromic properties. Ak et al. (2010) synthesized a new thiophene-based monomer and explored its polymerization and electrochromic device applications. Their findings contribute to the understanding of the electrochromic properties of such materials, which is crucial for developing advanced electrochromic devices (Ak et al., 2010).

Computational Investigations

Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran coumarin derivative of 4-(Thiophen-2-ylmethoxy)-benzaldehyde. They optimized the compound's structure and investigated its molecular orbitals, electrostatic potential maps, and theoretical bandgap energy. Such studies are vital for understanding the electronic properties of new compounds, which can have implications in materials science and chemical engineering (Mallikarjunaiah et al., 2021).

Synthesis of Novel Compounds

Research by Zhang et al. (2018) focused on synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(Thiophen-2-ylmethoxy)-benzaldehyde. This compound is an important intermediate for small molecule anticancer drugs. Their study provided a high-yield synthetic method, contributing to the field of medicinal chemistry and drug development (Zhang et al., 2018).

Heterocyclic Synthesis

The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards different nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives. This research adds value to the field of organic synthesis and pharmaceutical development (Mohareb et al., 2004).

Future Directions

Thiophene-based compounds, including 4-(Thiophen-2-ylmethoxy)-benzaldehyde, have shown promise in various fields, including medicinal chemistry and material science . Future research may focus on the development and design of new potent therapeutic drugs based on previously developed strategies .

properties

IUPAC Name

4-(thiophen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJILVQWRIRLHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302686
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-ylmethoxy)-benzaldehyde

CAS RN

176543-46-7
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176543-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com

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